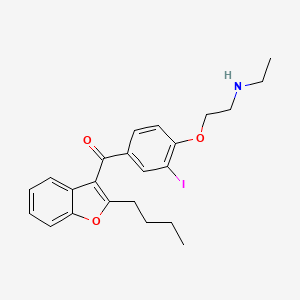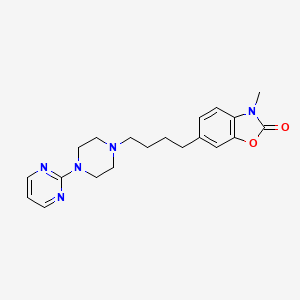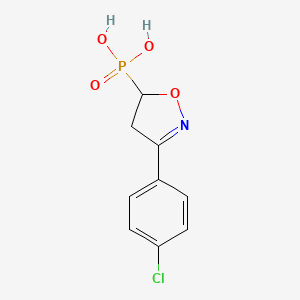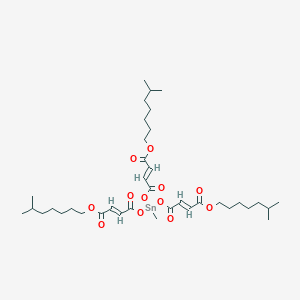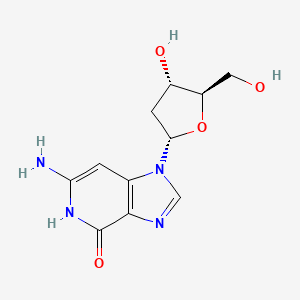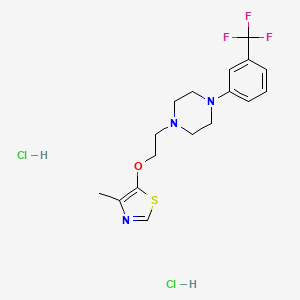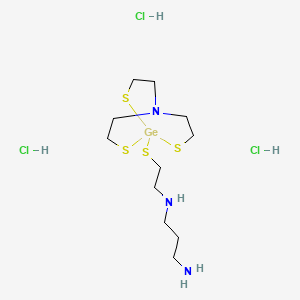
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(333)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with a unique structure that includes a germabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the germabicyclo framework, followed by the introduction of the propanediamine moiety. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanediamine derivatives
- Germabicyclo compounds
- Trithia-aza compounds
Uniqueness
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is unique due to its combination of a germabicyclo framework with a propanediamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
136912-70-4 |
|---|---|
Formule moléculaire |
C11H28Cl3GeN3S4 |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
N'-[2-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25GeN3S4.3ClH/c13-2-1-3-14-4-8-16-12-17-9-5-15(6-10-18-12)7-11-19-12;;;/h14H,1-11,13H2;3*1H |
Clé InChI |
KUUOYSHXJMLSOP-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Ge]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



